molecular formula C17H12N2O B1268253 2-Amino-4,5-diphenyl-3-furonitrile CAS No. 5503-73-1

2-Amino-4,5-diphenyl-3-furonitrile

Cat. No. B1268253
CAS RN: 5503-73-1
M. Wt: 260.29 g/mol
InChI Key: BPFMLOQVCKVCAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,5-diphenyl-3-furonitrile and its derivatives is a subject of significant interest due to their potential applications. For instance, El-Shahawi and El-ziaty (2017) utilized 2-Amino-4,5-diphenylfuran-3-carbonitrile as a precursor for constructing new heterocyclic compounds through reactions with acetic anhydride and benzoyl chloride, demonstrating the compound's versatility as a synthetic building block (El-Shahawi & El-ziaty, 2017).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of this compound have been extensively studied to understand their intermolecular interactions and structural characteristics. For example, the work by Taffenko et al. (1994) on the molecular and crystal structures of similar compounds showcases the importance of studying these aspects to comprehend the chemical and physical behavior of such molecules (Taffenko, Bogdan, & Aslanov, 1994).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor for the synthesis of complex molecules. Safari et al. (2012) demonstrated an ultrasound-promoted, efficient, and green method for synthesizing 2-amino-4,6-diphenylnicotinonitriles from malononitrile, showcasing the compound's reactivity and potential for sustainable chemistry applications (Safari, Banitaba, & Khalili, 2012).

Scientific Research Applications

Use in Synthesis of Novel Compounds

2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a building block for synthesizing various heterocyclic compounds. It has been utilized in the construction of new furo[2,3-d]pyrimidin-4(3H)-one derivatives and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives. These derivatives have potential applications in pharmaceutical and chemical industries (El-Shahawi & El-ziaty, 2017).

Applications in Antimicrobial Research

The compound 2-Amino-4,5-diphenylfuran-3-carbonitrile has been used in the synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines. These compounds have been tested for their antimicrobial activity, indicating the potential use of 2-Amino-4,5-diphenyl-3-furonitrile derivatives in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, & Hossain, 2005).

Role in Fluorescent Labeling of Proteins

This compound derivatives, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), have been used for the fluorescent labeling of proteins. MDPF reacts with primary amino groups to form fluorescent N-substituted 3,5-diphenyl-5-hydroxy-2-pyrrolin-4-ones, providing a tool for intense immunofluorescent staining (Weigele, de Bernardo, & Leimgruber, 1973).

Applications in Organic Synthesis

The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a reactant in organic synthesis. For example, its reaction with triphenylphosphine and carbon tetrachloride under Appel-type reaction conditions produces furan-2-iminophosphoranes, indicating its utility in creating novel organic compounds (Yavari, Saffarian, & Khaledian, 2022).

Use in Mass Spectrometry of Amino Acids and Peptides

This compound derivatives are used in mass spectrometry for identifying amino acids and dipeptides. Compounds like fluorescamine and MDPF can be used for determining the N-terminal amino acids ofpeptides, highlighting their importance in analytical chemistry and biochemical research (Pritchard, Schnute, & Todd, 1975).

Implications in Determining Absolute Configuration of Amino Acids

MDPF, a derivative of this compound, reacts with α-amino acids to form specific chromophores. This reaction enables the determination of the absolute configuration of α-amino acids in situ, offering valuable insights for stereochemical studies in organic and biochemistry (Toome & Reymond, 1975).

In Photoreactions and Photoreactive Compounds

The compound and its derivatives participate in photoreactions, contributing to the understanding of photochemistry in organic compounds. This application is vital for developing photoreactive materials and understanding the behavior of organic compounds under light exposure (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).

In Antiradiation and Antimicrobial Research

Compounds synthesized from this compound have been explored for their potential in radiation protection and antimicrobial properties, indicating the compound's relevance in developing therapeutic agents (Foye, Mickles, & Boyce, 1970).

properties

IUPAC Name

2-amino-4,5-diphenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMLOQVCKVCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203568
Record name 2-Amino-4,5-diphenyl-3-furonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5503-73-1
Record name 2-Amino-4,5-diphenyl-3-furonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,5-diphenyl-3-furonitrile
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Record name 2-Amino-4,5-diphenyl-3-furancarbonitrile
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Record name 2-AMINO-4,5-DIPHENYL-3-FURONITRILE
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Synthesis routes and methods I

Procedure details

Diethylamine (13.8 g) was added dropwise over a period of 30 min to a mixture of benzoin (10 g) and malononitrile (3.8 g) in DMF (30 ml) at 0° C. (the internal temperature should not exceed 40° C.). After the resulting mixture was stirred at room temperature for 16 h, water (100 mL) was added. The resulting precipitate was filtered, washed with sufficient amount of water, then with hexanes, and dried. The solid was recrystallized from ethanol to provide yellowish-brown solid product of the title compound (6 g, 49%). 1H NMR (300 MHz, CDCl3): δ 7.47-7.34 (m, 8H), 7.28-7.18 (m, 2H), 4.94 (br, 2H). LC-MS (ESI) m/z 261.1 (M+H).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

Stir 100 g (470 mmol) of benzoin, 62.25 g (940 mmol) of malononitrile and 47.68 g (470 mmol) of triethylamine at RT in 1345 ml of DMF overnight. Add a further 41 g (620 mmol) of malononitrile and stir the mixture at RT for another 24 h. Then add ethyl acetate and water and extract the aqueous phase twice with ethyl acetate. Dry the combined organic phases over magnesium sulphate and concentrate them under reduced pressure. After column chromatography on silica gel (eluent: dichloromethane→dichloromethane/methanol 98:2), 120 g (97.9% of theory) of the title compound are obtained as yellowish solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.25 g
Type
reactant
Reaction Step One
Quantity
47.68 g
Type
reactant
Reaction Step One
Name
Quantity
1345 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-amino-4,5-diphenylfuran-3-carbonitrile a useful starting material in organic synthesis?

A: 2-amino-4,5-diphenylfuran-3-carbonitrile possesses a unique arrangement of functional groups – an amino group (-NH2) and a nitrile group (-CN) attached to a furan ring. This bifunctional nature allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing diverse heterocyclic compounds. [, , ] For instance, the reaction with N-[bis(methylthio)methylene]glycine ethyl ester leads to the formation of furo[3,2-e]imidazo[l,2-c]pyrimidines. [] Similarly, reacting it with benzonitrile yields 4-amino-2.5,6-triphenylfuro[2,3-d]pyrimidine. []

Q2: What types of heterocyclic compounds can be synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile?

A2: Researchers have successfully employed 2-amino-4,5-diphenylfuran-3-carbonitrile to synthesize a variety of heterocyclic systems. Examples include:

  • Furo[3,2-e]imidazo[1,2-c]pyrimidines: These compounds are generated through the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with N-[bis(methylthio)methylene]glycine ethyl ester, followed by a cyclization reaction. []
  • Furo[2,3-d]pyrimidines: These can be synthesized by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents like benzonitrile, formic acid, or acetic anhydride, followed by appropriate cyclization steps. [, ]
  • Furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These isomeric triazoles can be prepared by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with arylidene-hydrazono-5,6-diphenylfuro[2,3-d]pyrimidine or N-(arylmethylene)-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-amine, followed by cyclization and oxidation. []
  • 4H-Furo[2,3-d][1,3]oxazin-4-ones: These compounds are obtained by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with benzoyl chloride. The resulting 4H-Furo[2,3-d][1,3]oxazin-4-ones can be further transformed into a variety of furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolones by reacting with diverse nitrogen nucleophiles. []

Q3: What are the potential applications of the heterocyclic compounds derived from 2-amino-4,5-diphenylfuran-3-carbonitrile?

A: The synthesized furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were tested for their antimicrobial activity. [] This suggests that these compounds, and other heterocycles derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, hold promise as potential leads in medicinal chemistry and drug discovery. Further research is needed to explore their activity against a wider range of pathogens and to optimize their pharmacological properties.

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